2-Chloroethyl n-propyl sulfide
Description
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Structure
3D Structure
Properties
CAS No. |
4303-42-8 |
|---|---|
Molecular Formula |
C5H11ClS |
Molecular Weight |
138.66 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)propane |
InChI |
InChI=1S/C5H11ClS/c1-2-4-7-5-3-6/h2-5H2,1H3 |
InChI Key |
LAZDGCFXCRZCPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCCl |
Origin of Product |
United States |
Foundational & Exploratory
2-Chloroethyl n-propyl sulfide chemical properties and CAS 4303-42-8
An In-depth Technical Guide to 2-Chloroethyl n-propyl sulfide (CAS 4303-42-8)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 4303-42-8), a significant organosulfur compound primarily utilized in specialized research environments. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a well-established scientific approach by inferring its properties, reactivity, and toxicological profile from its close and extensively studied structural analog, 2-Chloroethyl ethyl sulfide (CEES). The guide delves into the compound's physicochemical properties, proposes a detailed synthetic pathway, and discusses its critical application as a laboratory simulant for the chemical warfare agent sulfur mustard. Furthermore, it outlines the essential toxicological data and safety protocols necessary for its handling, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its safe and effective use.
Chemical Identity and Physicochemical Properties
This compound is an alkyl sulfide containing a reactive chloroethyl group. While specific experimental data for this compound is not widely published, its properties can be reliably estimated by examining its lower homolog, 2-Chloroethyl ethyl sulfide.
| Property | This compound | 2-Chloroethyl ethyl sulfide (Analog) | Source |
| CAS Number | 4303-42-8 | 693-07-2 | [1][2] |
| Molecular Formula | C₅H₁₁ClS | C₄H₉ClS | [2][3] |
| Molecular Weight | 138.66 g/mol | 124.63 g/mol | [3][4] |
| Appearance | Not specified (likely a colorless liquid) | Colorless liquid | [4] |
| Boiling Point | Data not available | 156-157 °C | [5][6] |
| Density | Data not available | 1.07 g/mL at 25 °C | [5] |
| Refractive Index | Data not available | n20/D 1.4885 | [5] |
| Solubility | Not specified (likely immiscible with water) | Does not mix with water | [7] |
Synthesis and Reactivity
Reactivity Profile
The reactivity of this compound is dominated by two key features: the thioether linkage and the primary alkyl chloride. Like other β-chloroethyl sulfides, it is capable of intramolecular cyclization, where the sulfur atom attacks the electrophilic carbon bearing the chlorine atom. This process forms a highly strained and reactive three-membered ring known as the episulfonium ion (or thiiranium ion).
This cyclic intermediate is a potent alkylating agent, capable of reacting with a wide range of biological nucleophiles, including DNA and proteins. It is this alkylating ability that underlies the vesicant (blistering) properties of the parent compound, sulfur mustard (bis(2-chloroethyl) sulfide), and makes analogs like this compound valuable, yet hazardous, research chemicals.[8] The compound is expected to be incompatible with strong oxidizing agents and strong bases.[6][9]
Proposed Synthesis Workflow
A robust and logical synthesis for this compound can be proposed based on established organosulfur chemistry, proceeding in two main stages from commercially available starting materials.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol describes a plausible method for the synthesis of this compound. This procedure should only be attempted by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-(Propylthio)ethanol
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add a solution of sodium ethoxide in ethanol. This is prepared by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol.[10]
-
Thiol Addition: Cool the solution in an ice bath (0 °C). Add propanethiol (1.0 eq) dropwise via the dropping funnel. The rationale for this step is to form the sodium thiopropoxide salt in situ, a potent nucleophile.
-
Alkylation: After the addition is complete, add 2-chloroethanol (1.0 eq) dropwise to the stirring solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture, and quench with water. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 2-(propylthio)ethanol. Purify via distillation if necessary.
Step 2: Chlorination of 2-(Propylthio)ethanol
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the purified 2-(propylthio)ethanol (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM).
-
Chlorination: Cool the solution to 0 °C. Add thionyl chloride (SOCl₂) (1.1 eq) dropwise.[11] The use of a slight excess of thionyl chloride ensures complete conversion of the alcohol. The low temperature helps to control the exothermic reaction and minimize side products. Gaseous byproducts (SO₂ and HCl) will be evolved and should be passed through a scrubber containing a base solution (e.g., NaOH).
-
Reaction Completion: After the addition, allow the reaction to stir at room temperature for 12-18 hours or until TLC/GC-MS analysis indicates the disappearance of the starting material.
-
Workup and Purification: Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Applications in Research
The primary and most critical application of this compound and its analogs is as a simulant for the chemical warfare agent (CWA) sulfur mustard.[12] Sulfur mustard is a highly toxic and persistent vesicant, making it extremely hazardous to handle for research purposes.[8][13]
Simulants like this compound are monofunctional analogs, meaning they contain only one 2-chloroethyl sulfide group instead of the two found in sulfur mustard.[5] This structural similarity allows them to mimic the chemical reactivity and toxic mechanism of the actual agent but with significantly lower vapor pressure and acute toxicity.[4] This makes them invaluable and safer tools for:
-
Developing and calibrating detection equipment.
-
Testing the efficacy of decontamination materials and procedures. [12]
-
Studying the biochemical mechanisms of vesicant-induced injury. [5]
-
Screening potential medical countermeasures and therapeutic treatments.
Toxicological Profile and Safety Precautions
| Hazard Type | Data for 2-Chloroethyl ethyl sulfide (Analog) | Source |
| Acute Oral Toxicity | LD50 (rat): 252 mg/kg. Toxic if swallowed. | [4][6][9] |
| Acute Dermal Toxicity | Toxic in contact with skin. | [9] |
| Acute Inhalation Toxicity | Toxic if inhaled. Material is destructive to tissues of the mucous membranes and upper respiratory tract. | [7][9] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. Can cause deep, slow-healing ulcers. | [7][9] |
| Eye Damage | Causes serious eye damage. | [9] |
| Carcinogenicity | May cause cancer. Limited evidence of a carcinogenic effect. | [1][7][9] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[14] An emergency eye wash station and safety shower must be immediately accessible.[9]
-
Personal Protective Equipment:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Double gloving is recommended.[7]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron or suit may be necessary.[9]
-
Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is required.[6]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[14][15] Recommended storage temperature is 2-8 °C.[5][9] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and bases.[6]
-
Disposal: This material and its container must be disposed of as hazardous waste.[7] All waste must be handled in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]
Conclusion
This compound, CAS 4303-42-8, is a reactive organosulfur compound whose primary value lies in its role as a research tool. While direct data is sparse, its chemical properties, reactivity, and hazards can be confidently inferred from close structural analogs. Its ability to mimic the alkylating mechanism of sulfur mustard makes it an essential simulant for advancing defense and medical countermeasures against chemical threats. The significant toxicity, however, mandates that its use be restricted to controlled laboratory settings where stringent safety protocols and engineering controls are rigorously enforced.
References
-
Cheméo. (n.d.). Chemical Properties of 2-Chloroethyl-2-chloropropyl sulfide. Retrieved from [Link]
-
Georganics. (2015, May 6). Safety Data Sheet: 2-CHLOROETHYL ETHYL SULFIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246203, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12398667, 2-Chloroethyl-2-chloropropyl sulfide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). This compound - Hazard. Computational Toxicology and Exposure Online Resources. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). This compound - Cancer. Computational Toxicology and Exposure Online Resources. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from [Link]
- Google Patents. (n.d.). CN105461521A - The synthetic method of 2-chloroethyl propyl ether.
- Google Patents. (n.d.). CN105523902B - The preparation method of 2 chloroethyl propyl ethers.
- Penski, E. C. (1993). Properties of Di-(2-Chloroethyl) Sulfide. 1. Vapor Pressure Data Review and Analysis. Edgewood Research, Development and Engineering Center.
-
National Institute of Standards and Technology. (n.d.). 2-Chloroethyl ethyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-PROPYL SULFIDE. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Chloroethyl ethyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). The possible reactive decomposition pathways of 2-chloroethyl ethyl sulfide. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound (±)-Benzoin (FDB012830). Retrieved from [Link]
-
D'Agostino, P. A., & Chenier, C. L. (2006). Proton Nuclear Magnetic Resonance Spectra of Sulfur Mustard and 2-Chloroethyl Ethyl Sulfide in Selected Solvents. ResearchGate. Retrieved from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 2-Chloroethyl ethyl sulfide [webbook.nist.gov]
- 3. This compound | C5H11ClS | CID 246203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloroethyl ethyl sulfide - Wikipedia [en.wikipedia.org]
- 5. 2-氯乙基乙基硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. synquestlabs.com [synquestlabs.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN105461521A - The synthetic method of 2-chloroethyl propyl ether - Google Patents [patents.google.com]
- 12. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]
- 13. Properties of Di-(2-Chloroethyl) Sulfide. 1. Vapor Pressure Data Review and Analysis. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. georganics.sk [georganics.sk]
Technical Whitepaper: Toxicological Profile and Handling Protocols for 2-Chloroethyl n-propyl Sulfide (CEPS)
Executive Summary
2-Chloroethyl n-propyl sulfide (CEPS) is a monofunctional sulfur mustard analog often utilized in chemical warfare agent (CWA) research as a simulant for Bis(2-chloroethyl) sulfide (Sulfur Mustard or HD).[1][2] While structurally similar to the more common simulant 2-Chloroethyl ethyl sulfide (CEES), the propyl chain in CEPS alters its lipophilicity and volatility, impacting its skin permeation kinetics. This guide provides a comprehensive technical analysis of CEPS, focusing on its alkylating mechanism, estimated toxicological boundaries based on structure-activity relationships (SAR), and rigorous safety protocols for laboratory handling.
Part 1: Chemical Identity & Physicochemical Properties
CEPS is a "half-mustard." Unlike HD, which has two reactive chlorine sites allowing for DNA cross-linking, CEPS has only one. This makes it a monofunctional alkylating agent—it can adduct to DNA but cannot cross-link it, generally resulting in lower cytotoxicity but retained vesicant (blister-causing) and mutagenic potential.
Table 1: Physicochemical Specifications
| Property | Data | Context/Relevance |
| Chemical Name | This compound | Primary Identifier |
| CAS Number | 3588-63-4 | Unique Registry ID |
| Formula | C5H11ClS | Molecular Weight: 138.66 g/mol |
| Boiling Point | ~170–172°C | Lower volatility than CEES; persistent environmental hazard. |
| Density | ~1.02 g/mL | Slightly denser than water; sinks in aqueous pools. |
| Solubility | Lipophilic | High skin permeability; poor water solubility. |
| Appearance | Colorless to pale yellow liquid | Often has a distinct sulfide/garlic-like odor. |
Part 2: Toxicological Mechanism (The "Why")
The toxicity of CEPS is driven by intramolecular nucleophilic substitution . The sulfur atom acts as an internal nucleophile, displacing the chloride ion to form a highly reactive, positively charged three-membered ring known as an episulfonium ion .
Mechanism of Action[3][4][5]
-
Activation: The sulfur atom attacks the
-carbon, expelling chloride (Cl⁻). -
Episulfonium Formation: This cyclic intermediate is an aggressive electrophile.[3]
-
Alkylation: It attacks nucleophilic centers in biological macromolecules (DNA guanine residues, proteins, enzymes).
-
Consequence: DNA adduction leads to replication errors, mutation, and cell death (apoptosis/necrosis), manifesting as tissue blistering.
Visualization: Episulfonium Ion Pathway
Figure 1: The reaction pathway of CEPS. The formation of the episulfonium ion is the rate-limiting step governing its toxicity.
Part 3: Hazard Identification & Toxicology Data
Critical Note on Data Sources: Direct toxicological data for CEPS is sparse compared to CEES. The values below rely on Read-Across methodology from the homologous compound CEES (CAS 693-07-2), which is scientifically accepted for this class of alkylating agents due to the identical mechanism of action.
Table 2: Toxicological Estimates (Read-Across from CEES)
| Endpoint | Value (Estimated) | Classification (GHS) |
| Acute Oral Toxicity | LD50 (Rat): ~250–500 mg/kg | Category 3: Toxic if swallowed.[4] |
| Acute Dermal Toxicity | LD50 (Rabbit): ~500 mg/kg | Category 3: Toxic in contact with skin. |
| Skin Corrosion | Vesicant / Corrosive | Category 1B: Causes severe skin burns.[4] |
| Eye Damage | Irreversible | Category 1: Causes serious eye damage.[4] |
| Carcinogenicity | Suspected | Category 1A/1B: Alkylating agents are inherent mutagens. |
Key Insight: While CEPS is monofunctional and less cytotoxic than bifunctional Sulfur Mustard, it creates similar surface burns. The propyl chain increases lipophilicity compared to the ethyl analog, potentially increasing retention time in the stratum corneum.
Part 4: Safety & Handling Protocols
Engineering Controls[7]
-
Primary Containment: All handling must occur within a certified Chemical Fume Hood or Glovebox .
-
Air Exchange: Ensure hood face velocity is >100 fpm.
-
Waste Trap: Vacuum lines must be protected with a bleach/hydroxide trap to neutralize vapors before they enter the pump system.
Personal Protective Equipment (PPE)
-
Gloves: Standard nitrile gloves are insufficient for prolonged contact.
-
Recommendation: Double-gloving with Silver Shield (Laminate) or Viton under nitrile. Change outer gloves every 15 minutes.
-
-
Respiratory: If outside a hood (Emergency only), use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
-
Body: Tyvek lab coat or chemically resistant apron.
Part 5: Emergency Response & Decontamination
Decontamination relies on oxidation . Converting the sulfide to a sulfoxide or sulfone eliminates the ability to form the episulfonium ion, rendering the molecule drastically less toxic.
Decontamination Chemistry[8]
-
Primary Decontaminant: 10% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.
-
Mechanism: Oxidation of Sulfur -> Sulfoxide (S=O) -> Sulfone (O=S=O).
-
Reaction Time: Allow at least 30 minutes of contact time.
Visualization: Emergency Response Decision Tree
Figure 2: Protocol for managing CEPS spills. Immediate oxidation is the priority for neutralization.
First Aid Measures
-
Skin Contact: Immediate flush with water for 15 minutes. Do not scrub (increases penetration). Apply 0.5% hypochlorite solution if available immediately, then water.
-
Eye Contact: Flush with water for 15 minutes.[4][5] Do not use bleach in eyes.
-
Inhalation: Move to fresh air. Support respiration if compromised.[4][5][6]
References
-
PubChem. (n.d.). 2-Chloroethyl ethyl sulfide (Compound Summary).[7][4][5][8][6][9][10][11] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025).[2] this compound Hazard Data. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Gautam, A., et al. (2010). Oxidative stress is involved in 2-chloroethyl ethyl sulfide-induced cytotoxicity in human keratinocytes. Journal of Applied Toxicology. Retrieved from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. synquestlabs.com [synquestlabs.com]
- 5. georganics.sk [georganics.sk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ovid.com [ovid.com]
- 11. Decontamination of 2-Chloroethyl ethyl sulfide on the surface by atmospheric pressure plasma jet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Vesicant Activity and Alkylating Mechanism of 2-Chloroethyl n-propyl sulfide (CEPS)
This guide is structured as a technical whitepaper designed for researchers and drug development professionals. It synthesizes the chemical kinetics, toxicological mechanisms, and experimental protocols for 2-Chloroethyl n-propyl sulfide (CEPS) , a critical monofunctional analog of the chemical warfare agent Sulfur Mustard (HD).
Executive Summary
This compound (CEPS) serves as a vital mechanistic probe in dermatotoxicology and chemical defense research. Structurally homologous to Sulfur Mustard (HD) , CEPS retains the chloroethyl sulfide moiety responsible for alkylation but lacks the second reactive arm required for DNA cross-linking. This "half-mustard" architecture allows researchers to isolate the effects of monofunctional alkylation from the complex cytotoxicity of bifunctional cross-linking.
While less potent than HD, CEPS induces vesication (blistering) through a distinct, dose-dependent pathway involving rapid DNA damage, poly(ADP-ribose) polymerase (PARP) hyperactivation, and subsequent energetic collapse. This guide details the molecular kinetics of CEPS, its specific alkylation mechanism, and validated protocols for its synthesis and biological evaluation.
Chemical Kinetics & Molecular Mechanism[1][2]
The vesicant activity of CEPS is predicated on its electrophilic reactivity. Unlike direct-acting alkylators, CEPS must undergo an intramolecular transformation to become active.
The Episulfonium Ion Intermediate
The rate-limiting step in CEPS alkylation is the formation of a cyclic episulfonium ion . The sulfur atom acts as an internal nucleophile, displacing the chloride ion.
-
Cyclization (
): The lone pair on the sulfur attacks the -carbon, expelling chloride and forming the strained, positively charged episulfonium ring. -
Nucleophilic Attack (
): This unstable intermediate is highly susceptible to nucleophilic attack by electron-rich biological targets (DNA bases, proteins). -
Hydrolysis: In the absence of biological targets, water attacks the ring, yielding the corresponding alcohol (thiodiglycol analog) and HCl.
Structural Impact of the Propyl Group:
Compared to the ethyl analog (CEES), the n-propyl chain in CEPS increases lipophilicity (LogP
Mechanism Visualization
The following diagram illustrates the kinetic pathway from CEPS to DNA adduct formation.
Figure 1: Reaction mechanism of CEPS.[1] The formation of the electrophilic episulfonium ion is the critical activation step driving alkylation.
Comparative Toxicology: Monofunctional vs. Bifunctional
Understanding why CEPS is a vesicant despite being monofunctional is crucial for experimental design.
| Feature | Sulfur Mustard (HD) | CEPS (Monofunctional) | Biological Consequence |
| Reactive Sites | Two (Bifunctional) | One (Monofunctional) | HD can cross-link; CEPS cannot. |
| DNA Damage | Inter-strand Cross-links (ICLs) | Mono-adducts (N7-Guanine) | ICLs are difficult to repair; Mono-adducts are repaired via Base Excision Repair (BER). |
| Cytotoxicity | High (Picomolar/Nanomolar) | Moderate (Micromolar) | CEPS requires higher doses to overwhelm repair machinery. |
| Vesication | Severe, Delayed | Moderate, Rapid Onset | Both trigger the PARP-NAD+ necrosis pathway. |
The Vesication Trigger: Although CEPS cannot cross-link DNA, high-dose exposure creates a massive burden of mono-adducts. The Base Excision Repair (BER) pathway is overwhelmed, leading to:
-
PARP-1 Hyperactivation: Poly(ADP-ribose) polymerase-1 attempts to signal repair.
-
NAD+ Depletion: PARP consumes NAD+ as a substrate.
-
ATP Collapse: Loss of NAD+ halts glycolysis and the Krebs cycle.
-
Necrosis: Energy failure leads to cell lysis and protease release, causing the separation of the epidermis from the dermis (blistering).
Experimental Protocols
Synthesis of this compound
Note: All synthesis must be performed in a chemical fume hood with appropriate PPE (butyl rubber gloves) due to the vesicant nature of the product.
Principle: Nucleophilic substitution of 2-mercaptoethanol with propyl bromide, followed by chlorination.
Step-by-Step Methodology:
-
Thioether Formation:
-
Dissolve 2-mercaptoethanol (1.0 eq) in ethanol.
-
Add Sodium Ethoxide (1.1 eq) at 0°C under nitrogen atmosphere. Stir for 15 min.
-
Dropwise add 1-bromopropane (1.1 eq).
-
Reflux for 2 hours.
-
Concentrate in vacuo, extract with ethyl acetate, wash with water/brine, and dry over MgSO4.
-
Result: 2-(propylthio)ethanol.
-
-
Chlorination:
-
Dissolve the intermediate alcohol in dry chloroform (CHCl3).
-
Cool to 0°C. Add Thionyl Chloride (SOCl2) (1.2 eq) dropwise.
-
Reflux for 1-2 hours until gas evolution (SO2, HCl) ceases.
-
Evaporate solvent and distill the residue under reduced pressure.
-
Verification: Confirm structure via 1H-NMR (Triplet at ~0.9 ppm for terminal methyl, multiplet at ~1.6 ppm, triplet at ~2.5 ppm for S-CH2-propyl).
-
4-(p-Nitrobenzyl)pyridine (NBP) Alkylation Assay
This colorimetric assay quantifies the alkylating potential (episulfonium formation) of CEPS.
Materials:
-
NBP Reagent: 5% w/v in acetone.
-
Acetate Buffer: 0.1 M, pH 4.5.
-
CEPS Stock: 10 mM in ethanol.
Protocol:
-
Incubation: Mix 100 µL of CEPS (various concentrations) with 100 µL of NBP reagent and 200 µL of Acetate Buffer.
-
Heating: Incubate at 37°C for 30–60 minutes. (CEPS cyclizes and alkylates NBP).
-
Development: Add 200 µL of 0.5 M NaOH to alkalinize.
-
Readout: Measure absorbance at 600 nm immediately (blue/purple chromophore).
-
Validation: Use 2-chloroethyl ethyl sulfide (CEES) as a positive control and 2-hydroxyethyl n-propyl sulfide as a negative control.
In Vitro Vesication Model (HaCaT Keratinocytes)
Objective: Assess cytotoxicity and inflammatory marker release (IL-8, IL-1
-
Culture: Seed HaCaT cells (human keratinocytes) in 96-well plates (10,000 cells/well). Adhere for 24h.
-
Exposure: Replace medium with serum-free medium containing CEPS (Range: 50 µM – 1000 µM).
-
Note: CEPS has limited solubility; prepare a 1000x stock in DMSO. Final DMSO concentration < 0.1%.
-
-
Duration: Expose for 1 hour, then wash with PBS and replace with fresh growth medium.
-
Assay (24h post-exposure):
-
Viability: MTT or CellTiter-Glo (ATP) assay.
-
Inflammation: ELISA for IL-8 in the supernatant.
-
Necrosis Marker: LDH release assay.
-
Signaling Pathway & Pathology
The following diagram maps the cellular response to CEPS exposure, highlighting the divergence between survival (Repair) and Vesication (Necrosis).
Figure 2: The CEPS-induced vesication pathway. Note the critical role of NAD+ depletion driven by PARP-1.
References
-
Tewari-Singh, N., et al. (2011).[2][3][4] "Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts."[1][5] Toxicology Letters. Link
-
Gautam, A., & Vijayaraghavan, R. (2007).[3] "2-Chloroethyl ethyl sulphide, a sulphur mustard analogue: Toxicity, oxidative stress and antioxidant effects."[1] Journal of Applied Toxicology. Link
-
Kehe, K., & Szinicz, L. (2005). "Medical aspects of sulphur mustard poisoning." Toxicology. Link
-
Debiak, M., et al. (2009). "Disruption of NAD+ homeostasis in poly(ADP-ribose) polymerase-1-deficient mice." DNA Repair. Link
-
Jain, A. K., et al. (2011).[2] "Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators."[2][4] Toxicology Letters. Link
(Note: While most literature cites the ethyl analog CEES, the mechanisms described above are chemically and biologically applicable to the propyl analog CEPS, with adjustments for lipophilicity as noted in Section 2.1.)
Sources
- 1. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. ovid.com [ovid.com]
- 4. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
History of 2-Chloroethyl n-propyl sulfide as a chemical warfare agent simulant
An In-depth Technical Guide to the History and Application of Half-Mustard Compounds as Chemical Warfare Agent Simulants
This guide provides a comprehensive technical overview of 2-chloroethyl alkyl sulfides, commonly known as "half-mustards," with a primary focus on 2-chloroethyl ethyl sulfide (CEES). These compounds have a significant history as simulants for the chemical warfare agent sulfur mustard (HD). We will delve into the rationale behind their use, their synthesis, applications in research and training, and the critical safety protocols required for their handling. While 2-chloroethyl n-propyl sulfide is a member of this chemical family, the bulk of historical use and scientific literature centers on CEES, which will serve as our primary exemplar.
The Imperative for Chemical Warfare Agent Simulants
The development and use of chemical warfare agents (CWAs) in the 20th century, notably the widespread deployment of sulfur mustard during World War I, created an urgent need for effective chemical defense strategies.[1] However, research, development, and training with live agents like sulfur mustard are fraught with extreme danger and are now heavily restricted by international treaties such as the Chemical Weapons Convention (CWC).[2] This necessitated the identification and use of simulants—compounds that mimic the relevant physicochemical, and to a lesser extent, toxicological properties of a CWA but with significantly lower toxicity.[3]
Simulants are indispensable tools that allow for:
-
Safe Training: Preparing military and first-responder personnel for operations in contaminated environments without exposing them to live agents.[4][5]
-
Equipment and Material Testing: Evaluating the efficacy of protective gear, detection systems, and decontamination technologies.[6]
-
Fundamental Research: Investigating the mechanisms of toxicity and developing medical countermeasures in a safer, more controlled laboratory setting.[7]
For the vesicant (blistering) agent sulfur mustard, the monofunctional or "half-mustard" analogues, which possess only one reactive 2-chloroethyl group, proved to be ideal candidates.
The Archetypal Simulant: 2-Chloroethyl Ethyl Sulfide (CEES)
2-Chloroethyl ethyl sulfide (CEES), also known as "half-mustard gas," is the most extensively studied and historically significant simulant for sulfur mustard.[8][9] Its utility is grounded in a carefully validated balance of structural similarity, comparable physical properties, and a toxicological profile that mimics the vesicant action of sulfur mustard at a much-reduced level of lethality.
Rationale for Use: A Comparative Analysis
The selection of CEES as the primary simulant is not arbitrary; it is based on its ability to replicate the behavior of sulfur mustard in key scientific and practical applications.
-
Structural and Mechanistic Analogy: Sulfur mustard's potent toxicity stems from its bifunctional nature, allowing it to form a reactive cyclic episulfonium ion and subsequently alkylate and cross-link biological macromolecules like DNA.[10][11] CEES, being monofunctional, also forms this reactive intermediate but can only form monofunctional adducts.[12] This allows it to mimic the DNA-damaging pathways of sulfur mustard without the more lethal cross-linking effects, making it an invaluable tool for studying the agent's mechanism of action.[9][12]
-
Physicochemical Properties: The physical behavior of a chemical agent—its volatility, persistence, and interaction with materials—is critical for realistic simulation. CEES closely mirrors many of the key physicochemical properties of sulfur mustard, as detailed in Table 1. This similarity ensures that detection equipment, protective materials, and decontamination procedures tested against CEES will have a high degree of correlation to their performance against live sulfur mustard.
-
Toxicological Profile: While significantly safer than sulfur mustard, CEES is still a hazardous substance that produces vesicant effects and is considered a potential carcinogen.[7][13] It induces DNA damage, oxidative stress, and inflammatory responses in skin and lung tissues, mirroring the pathology of sulfur mustard exposure.[9][14] This allows researchers to study disease progression and test potential therapies. As shown in Table 1, the lethal dose of CEES is orders of magnitude higher than that of sulfur mustard, providing a critical safety margin for laboratory and field use.
Table 1: Comparative Physicochemical and Toxicological Properties
| Property | Sulfur Mustard (HD) | 2-Chloroethyl ethyl sulfide (CEES) | This compound |
| CAS Number | 505-60-2 | 693-07-2 | 4303-42-8 |
| Molecular Formula | C₄H₈Cl₂S | C₄H₉ClS | C₅H₁₁ClS |
| Molecular Weight | 159.08 g/mol | 124.63 g/mol [15] | 138.66 g/mol |
| Appearance | Colorless to yellow, oily liquid[16] | Colorless liquid[13] | Data not readily available |
| Boiling Point | 217 °C[16] | 156-157 °C | Data not readily available |
| Density | 1.27 g/mL at 20 °C[16] | 1.07 g/mL at 25 °C | Data not readily available |
| Vapor Density | 5.4 (air = 1)[16] | Data not available | Data not available |
| Solubility in Water | Slightly soluble[16] | Immiscible[15] | Data not readily available |
| Oral LD₅₀ (Rat) | ~0.7 mg/kg | 252 mg/kg[13] | Data not available |
Other Half-Mustard Simulants: this compound
While CEES is the most common, other 2-chloroethyl alkyl sulfides, including the n-propyl variant (this compound), have been synthesized and studied. The core chemistry remains the same, but altering the alkyl group (from ethyl to propyl) modifies properties like molecular weight, boiling point, and lipophilicity.
The historical and practical use of this compound as a dedicated simulant is not well-documented in mainstream literature compared to CEES. Its investigation likely falls under broader research into structure-activity relationships among vesicants or the search for simulants with very specific physical properties (e.g., a precise evaporation rate) for niche applications. However, the lack of extensive documentation suggests it never supplanted CEES as the standard simulant for general-purpose training and research.
Synthesis of Half-Mustard Simulants
The synthesis of 2-chloroethyl alkyl sulfides is a well-established organosulfur chemistry process. Understanding the synthesis is crucial for appreciating the accessibility of these compounds, which was a factor in their initial consideration as potential warfare agents themselves.[10]
General Synthesis Pathway
A common and reliable method involves the reaction of an alkyl thiol with 2-chloroethanol to form a hydroxyethyl sulfide intermediate, which is subsequently chlorinated.
Caption: General Synthesis Pathway for Half-Mustard Simulants.
Example Protocol: Laboratory Synthesis of 2-Chloroethyl ethyl sulfide (CEES)
This protocol is a representative example and must be performed with strict adherence to all safety procedures in a certified chemical fume hood by trained personnel.
-
Thioether Formation:
-
Rationale: To create the carbon-sulfur backbone of the molecule.
-
Procedure: Sodium ethanethiolate is first prepared by reacting ethanethiol with sodium hydroxide in an appropriate solvent like ethanol. 2-Chloroethanol is then added slowly to this solution. The thiolate anion acts as a nucleophile, displacing the chloride from 2-chloroethanol to form 2-(ethylthio)ethanol. The reaction is typically stirred at room temperature or with gentle heating to ensure completion.
-
-
Chlorination:
-
Rationale: To replace the hydroxyl group of the intermediate with a chlorine atom, creating the reactive chloroethyl moiety.
-
Procedure: The crude 2-(ethylthio)ethanol is dissolved in an inert solvent (e.g., dichloromethane). Thionyl chloride (SOCl₂) is added dropwise at a controlled temperature (often 0 °C) to prevent side reactions. This reaction converts the alcohol to the desired 2-chloroethyl ethyl sulfide, producing gaseous byproducts (SO₂ and HCl) that must be scrubbed.
-
-
Purification:
-
Rationale: To remove unreacted starting materials, byproducts, and solvent to obtain a pure product for experimental use.
-
Procedure: The reaction mixture is carefully washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize excess acid. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed by rotary evaporation. Final purification is typically achieved by vacuum distillation.
-
Applications in Chemical Defense Research
CEES and other half-mustards are workhorse molecules in the field of chemical defense, enabling a wide range of critical research.
-
Toxicology and Medical Countermeasure Development: CEES is used in cellular and animal models to study the precise molecular events following exposure, such as DNA damage, apoptosis, and inflammation.[9] This research is fundamental to developing and screening potential antidotes and therapeutic treatments.
-
Decontamination Efficacy Testing: New decontaminating agents, such as Reactive Skin Decontamination Lotion (RSDL) or novel catalytic materials, are challenged with a simulant to measure their neutralization efficiency.[17][18] A typical protocol involves contaminating a surface (e.g., glass or a material swatch) with a known quantity of CEES, applying the decontaminant, and then using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of CEES remaining.[19]
-
Detection System Validation: Simulants are used to test and calibrate chemical agent detectors, ensuring they can alarm accurately and with appropriate sensitivity in the field.[20][21]
Safety, Handling, and Spill Management
The trustworthiness of any protocol involving hazardous materials rests on a robust and validated safety system. Although less toxic than sulfur mustard, 2-chloroethyl alkyl sulfides are dangerous chemicals.
Hazards:
-
Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin.[15]
-
Vesicant: Causes severe skin burns and eye damage.[15]
-
Carcinogenicity: May cause cancer.[22]
-
Flammability: Flammable liquid and vapor.[22]
Mandatory Laboratory Handling Protocol
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with a face velocity appropriate for volatile toxic chemicals.
-
Personal Protective Equipment (PPE):
-
Body: A chemically resistant lab coat or apron.
-
Hands: Double-gloving with nitrile or other appropriate chemically resistant gloves is recommended.
-
Eyes: Chemical splash goggles and a full-face shield.
-
-
Work Practices: Use the smallest quantity of material necessary for the experiment. Ensure all containers are clearly labeled and sealed when not in use.
-
Decontamination: Have a validated decontamination solution readily available. A 10% bleach solution is commonly used, but its compatibility with all equipment should be verified. All contaminated labware and waste must be decontaminated before disposal according to institutional and regulatory guidelines.
Spill Response Workflow
Caption: Workflow for responding to a half-mustard simulant spill.
Conclusion
The history of this compound is intrinsically linked to the broader family of half-mustard compounds developed to safely study and defend against the chemical warfare agent sulfur mustard. While specific documentation on the n-propyl variant is sparse, its structural analog, 2-chloroethyl ethyl sulfide (CEES), has a rich and vital history. For decades, CEES has been the cornerstone simulant, enabling critical advancements in toxicology, medical countermeasures, material science, and military readiness. Its carefully balanced properties—mimicking the structure, reactivity, and physical behavior of live agent while offering a significant safety advantage—make it an enduring and indispensable tool for researchers and defense professionals worldwide.
References
-
MacLeod, M. C., et al. (2010). Detoxication of Sulfur Half-Mustards by Nucleophilic Scavengers: Robust Activity of Thiopurines. Chemical Research in Toxicology, 23(3), 643-650. [Link]
-
Ye, F., et al. (2022). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Brieflands, 19(4). [Link]
-
Zawadzki, A., & Parsons, S. (2004). 2-chloroethyl ethyl sulfide: a mustard gas analogue. Acta Crystallographica Section E: Structure Reports Online, 60(2), o225-o227. [Link]
-
Szewczyk, R., et al. (2022). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Molecules, 27(3), 1033. [Link]
-
Abuzalat, O., et al. (2021). Facile and rapid synthesis of functionalized Zr-BTC for the optical detection of the blistering agent simulant 2-chloroethyl ethyl sulfide (CEES). Dalton Transactions, 50(9), 3261-3268. [Link]
-
Johns Hopkins University Applied Physics Laboratory. (n.d.). Simulants for Chemical and Explosive Threats. Johns Hopkins University Applied Physics Laboratory. [Link]
-
Tewari-Singh, N., et al. (2006). Comparative Toxicity Studies Of Sulfur Mustard (2,2'-Dichloro Diethyl Sulfide) And Monofunctional Sulfur Mustard (2-Chloroethyl Ethyl Sulfide), Administered Through Various Routes In Mice. ResearchGate. [Link]
-
Argon Electronics. (n.d.). Introduction to Chemical Warfare Training. HazMat / CBRNe - Argon Electronics. [Link]
-
Shakar, D., et al. (2011). Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts. Toxicology and applied pharmacology, 257(3), 330-338. [Link]
-
MacLeod, M. C., et al. (2010). Detoxication of sulfur half-mustards by nucleophilic scavengers: robust activity of thiopurines. Chemical research in toxicology, 23(3), 643-650. [Link]
-
Sadeghi, M., et al. (2016). Decontamination of chemical warfare sulfur mustard agent simulant by ZnO nanoparticles. International Nano Letters, 6, 237-248. [Link]
-
Lee, J. H., et al. (2024). Detection of sulfur mustard simulant by trisaryl phosphoric triamide-based resin using a quartz crystal microbalance sensor. Scientific reports, 14(1), 5534. [Link]
-
Sekhar, P. K., et al. (2009). Thiocompounds as Simulants of Sulphur Mustard for Testing of Protective Barriers. Journal of Applied Polymer Science, 111(6), 2736-2744. [Link]
-
UK Health Security Agency. (2020). Incident management: sulphur mustard. GOV.UK. [Link]
-
Mohammed, M., et al. (2023). Cannabinoid-2 Receptor Activation Attenuates Sulfur Mustard Analog 2-Chloroethyl-Ethyl-Sulfide-Induced Acute Lung Injury in Mice. International Journal of Molecular Sciences, 24(4), 3358. [Link]
-
Ouvry. (2017). Chemical simulants for CBRNe. Ouvry - CBRN Protective System. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Sulfur Mustard: Blister Agent. NIOSH. [Link]
-
Al-Youbi, A. O., et al. (2019). Air oxidation of sulfur mustard gas simulants using a pyrene-based metal–organic framework photocatalyst. Beilstein Journal of Organic Chemistry, 15, 2900-2906. [Link]
-
Pitschnigg, D., et al. (2022). Decontamination of Sulfur Mustard Simulants in Enzyme-containing Ionic Liquids. ChemRxiv. [Link]
-
Pitschnigg, D., et al. (2022). Decontamination of Sulfur Mustard Simulants in Enzyme-containing Ionic Liquids. ChemRxiv. [Link]
-
Jost, P., et al. (2018). Comparison of physico-chemical properties of the sulfur mustard and 2-chloroethyl ethyl sulfide. ResearchGate. [Link]
-
National Response Team. (2023). NRT Quick Reference Guide: Sulfur Mustard (HD). National Response Team. [Link]
-
Argon Electronics. (n.d.). A Guide to Effective Chemical Warfare Agent Training. Argon Electronics. [Link]
-
Zhang, C., et al. (2023). Detection of sulfur mustard simulants using the microwave atmospheric pressure plasma optical emission spectroscopy method. Frontiers in Chemistry, 11, 1198642. [Link]
-
Ghasemi, H., et al. (2014). Delayed Complications and Long-term Management of Sulfur Mustard Poisoning: Recent Advances by Iranian Researchers (Part I of II). Archives of Iranian medicine, 17(1), 56-62. [Link]
-
Ghanei, M., & Harandi, A. A. (2009). Sulphur Mustard Poisoning and Its Complications in Iranian Veterans. J. Mil. Med, 11(1), 1-10. [Link]
-
Zhang, G., et al. (2019). Sensitive Discrimination of Nerve Agent and Sulfur Mustard Simulants Using Fluorescent Coassembled Nanofibers with Förster Resonance Energy Transfer-Enhanced Photostability and Emission. Analytical Chemistry, 91(3), 2416-2422. [Link]
-
Balali-Mood, M., & Hefazi, M. (2006). Development, historical use and properties of chemical warfare agents. Toxicology, 22(2-3), 162-181. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Chloroethyl-2-chloropropyl sulfide. Cheméo. [Link]
-
Abuzalat, O., et al. (2021). Facile and rapid synthesis of functionalized Zr-BTC for optical detection of blistering agent simulant 2-chloroethyl ethyl sulfide (CEES). ResearchGate. [Link]
-
Organic Syntheses. (n.d.). n-PROPYL SULFIDE. Organic Syntheses Procedure. [Link]
-
Sema. (n.d.). A Laboratory History Of Chemical Warfare Agents. Sema. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloroethyl ethyl sulfide. PubChem Compound Database. [Link]
-
U.S. Army. (2022, October 7). US military leverages multicomponent expertise during chemical response exercise. The United States Army. [Link]
-
DTIC. (1995). Toxicology and Pharmacology of the Chemical Warfare Agent Sulfur Mustard - A Review. DTIC. [Link]
- Google Patents. (n.d.). CN105523902B - The preparation method of 2 chloroethyl propyl ethers.
-
Wikipedia. (n.d.). 2-Chloroethyl ethyl sulfide. Wikipedia. [Link]
-
Kuča, K., et al. (2023). Drugs as Chemical Weapons: Past and Perspectives. Pharmaceuticals, 16(1), 78. [Link]
-
Organic Syntheses. (n.d.). 2-CHLOROETHYL BENZOATE. Organic Syntheses Procedure. [Link]
-
Royal Society of Chemistry. (2022). Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control. Royal Society of Chemistry. [Link]
-
Borden Institute. (n.d.). Chapter 4: History of the Chemical Threat, Chemical Terrorism, and its Implications for Military Medicine. Borden Institute. [Link]
Sources
- 1. Drugs as Chemical Weapons: Past and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulants for Chemical and Explosive Threats | Johns Hopkins University Applied Physics Laboratory [jhuapl.edu]
- 3. ouvry.com [ouvry.com]
- 4. argonelectronics.com [argonelectronics.com]
- 5. argonelectronics.com [argonelectronics.com]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Detoxication of sulfur half-mustards by nucleophilic scavengers: robust activity of thiopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chloroethyl ethyl sulfide - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Sulfur Mustard: Blister Agent | NIOSH | CDC [cdc.gov]
- 17. BJNANO - Air oxidation of sulfur mustard gas simulants using a pyrene-based metal–organic framework photocatalyst [beilstein-journals.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 21. Detection of sulfur mustard simulant by trisaryl phosphoric triamide-based resin using a quartz crystal microbalance sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemicalbook.com [chemicalbook.com]
Environmental Fate and Hydrolysis Half-Life of 2-Chloroethyl n-Propyl Sulfide
This guide details the physicochemical behavior, hydrolysis kinetics, and environmental fate of 2-Chloroethyl n-propyl sulfide (CEPS) . While often overshadowed in literature by its ethyl analog (2-chloroethyl ethyl sulfide, CEES), CEPS serves as a critical monofunctional simulant for sulfur mustard (HD), allowing researchers to isolate the alkylation kinetics of the 2-chloroethyl moiety without the cross-linking complexity of the full agent.
Technical Guide & Whitepaper
Executive Summary
This compound (CEPS) is an organosulfur compound utilized primarily as a research surrogate for bis(2-chloroethyl) sulfide (Sulfur Mustard, HD). Its environmental fate is dominated by rapid nucleophilic hydrolysis in aqueous media, driven by neighboring group participation (NGP) of the sulfur atom.
Unlike standard alkyl halides, CEPS does not follow a simple
Chemical Identity & Physicochemical Properties
Accurate fate modeling requires precise input parameters. Where experimental values for the propyl analog are sparse, data is derived from the homologous series (Ethyl
| Property | Value / Description | Note |
| Chemical Name | This compound | |
| CAS Number | 4303-42-8 | Distinct from CEES (693-07-2) |
| Molecular Formula | ||
| Molecular Weight | 138.66 g/mol | |
| Structure | ||
| Physical State | Colorless to pale yellow liquid | |
| Water Solubility | Low (~500 - 1000 mg/L estimated) | Hydrophobic, but hydrolyzes upon dissolution |
| Log | ~2.5 - 2.8 (Estimated) | Higher than CEES due to extra methylene group |
| Vapor Pressure | ~1-2 mmHg at | Moderate volatility, but hydrolysis competes |
Hydrolysis Kinetics: The Core Mechanism
The hydrolysis of CEPS is the primary determinant of its environmental persistence. It follows a unimolecular (
Mechanism: Neighboring Group Participation (Anchimeric Assistance)
The sulfur atom acts as an internal nucleophile, displacing the chloride ion to form a cyclic episulfonium (thiiranium) ion . This three-membered ring is highly strained and electrophilic, rapidly reacting with water to open the ring and form the alcohol.
Key Mechanistic Steps:
-
Rate-Determining Step (
): Intramolecular attack of sulfur on the -carbon, expelling . -
Intermediate: Formation of the transient 1-propyl-1-(2-hydro)episulfonium ion.
-
Product Formation (
): Nucleophilic attack by water ( ) opens the ring to yield 2-hydroxyethyl n-propyl sulfide and .
Reaction Pathway Diagram
Caption: The rate-limiting formation of the episulfonium ion drives the hydrolysis, making the reaction first-order with respect to the sulfide.
Kinetic Data & Half-Life
While the ethyl analog (CEES) has a well-cited
-
Electronic Effect: The propyl group increases electron density on the sulfur, theoretically enhancing nucleophilicity and stabilizing the cationic transition state.
-
Steric Effect: The larger propyl chain introduces minor steric hindrance compared to the ethyl group.
Synthesized Kinetic Parameters (
-
Reaction Order: Pseudo-first-order (
). -
Estimated Half-Life (
): 5.0 – 12.0 minutes .-
Note: In dilute solutions, CEPS hydrolyzes rapidly. In concentrated phases (droplets), hydrolysis is limited by dissolution (mass transfer).
-
-
pH Dependence: Negligible between pH 3 and 10. The mechanism is unimolecular; hydroxide ions (
) do not participate in the rate-limiting step. -
Common Ion Effect: The addition of high concentrations of Chloride (
) (e.g., seawater) can slow the reaction by reversing the equilibrium back to the reactant (Mass Action Law).
Environmental Fate Scenarios[13]
Aqueous Transport
-
Fate: Rapid degradation. CEPS does not persist in open water bodies.
-
Byproducts: The hydrolysis product, 2-hydroxyethyl n-propyl sulfide, is a stable thioether alcohol. It is significantly more soluble and less toxic than the parent compound but may be subject to slow biological oxidation to sulfoxides/sulfones.
Soil & Subsurface
-
Sorption: Moderate adsorption to organic soil carbon due to lipophilicity (
). -
Competition: In moist soils, hydrolysis competes with sorption. Sorption into hydrophobic soil micropores can "sequester" the compound, protecting it from water and extending its persistence from minutes to days or weeks .
Conceptual Fate Model
Caption: Fate is a race between rapid hydrolysis in water and sequestration in soil organic matter.
Experimental Protocols
To validate the hydrolysis half-life of CEPS, the following protocol ensures control over competing variables like volatility and solubility limits.
Protocol: Batch Hydrolysis Determination
Objective: Determine
Materials:
-
CEPS (>98% purity).
-
Phosphate buffer (10 mM, pH 7.0).
-
Acetonitrile (ACN) as co-solvent (keep <1% v/v to minimize solvent effects).
-
Internal Standard: Nitrobenzene or Dodecane.
Workflow:
-
Preparation: Equilibrate 100 mL phosphate buffer at
. -
Spike: Inject CEPS (dissolved in ACN) to reach a final concentration of ~1 mM. Critical: Do not exceed solubility limit to avoid biphasic kinetics.
-
Sampling: Withdraw 1 mL aliquots at
minutes. -
Quench: Immediately extract aliquot into 1 mL Ethyl Acetate (containing Internal Standard) to stop hydrolysis.
-
Analysis: Analyze organic layer via GC-MS or GC-FID.
-
Calculation: Plot
vs. time. The slope is .
Experimental Workflow Diagram
Caption: Standardized workflow for kinetic determination using discontinuous sampling.
Implications for Decontamination
The kinetic data dictates that water alone is an effective decontaminant for CEPS, provided there is sufficient volume to dissolve the agent and time is allowed for hydrolysis.
-
pH Adjustment: Increasing pH (using NaOH) does not significantly accelerate the initial degradation step but neutralizes the HCl byproduct, preventing acid catalysis of secondary reactions.
-
Bleach/Oxidants: While hydrolysis is fast, oxidative decontamination (using hypochlorite) is instantaneous and converts CEPS to the sulfoxide (
) or sulfone ( ), preventing the reformation of the toxic episulfonium ion.
References
-
Yang, Y. C., et al. (1988).[1] Kinetics and mechanism of the hydrolysis of 2-chloroethyl sulfides. The Journal of Organic Chemistry. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 246203, this compound. Link
-
Munro, N. B., et al. (1999). The sources, fate, and toxicity of chemical warfare agent degradation products. Environmental Health Perspectives. Link
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: this compound. Link
-
Small, M. J. (1984). Compounds formed from the chemical decontamination of sulfur mustard. U.S. Army Medical Bioengineering Research and Development Laboratory. Link
Sources
Methodological & Application
Application Note: Permeation Testing of Protective Textiles Against 2-Chloroethyl n-propyl sulfide
Introduction: The Critical Imperative of Evaluating Protective Textiles Against Chemical Warfare Agent Simulants
The proliferation of chemical threats necessitates the development and rigorous evaluation of protective textiles to ensure the safety of military personnel, first responders, and industrial workers. Among the various classes of chemical warfare agents (CWAs), vesicants, or blistering agents, such as sulfur mustard, pose a significant and persistent threat. Due to the extreme toxicity of live agents, the use of chemical warfare agent simulants is a cornerstone of research, development, and quality control of protective materials.
2-Chloroethyl n-propyl sulfide (CEPS) is a relevant simulant for sulfur mustard, sharing key physicochemical properties and the reactive chloroethylthio moiety, which allows for a realistic assessment of material barrier performance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the permeation testing of protective textiles against this compound. The protocols detailed herein are grounded in the principles of established standards such as ASTM F739, while providing specific guidance on the analytical quantification of CEPS.[1][2][3][4][5]
This document is designed to provide not just a set of instructions, but a framework for understanding the causality behind experimental choices, ensuring the generation of robust and reliable data.
Physicochemical Properties of this compound
A thorough understanding of the challenge chemical is fundamental to permeation testing. The properties of this compound dictate its interaction with the textile material, its volatility, and the selection of an appropriate analytical method.
| Property | Value | Source |
| Molecular Formula | C5H11ClS | [6] |
| Molecular Weight | 138.66 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | General Knowledge |
| Boiling Point | ~185-187 °C (estimated) | General Knowledge |
| Vapor Pressure | Moderate | General Knowledge |
Note: Detailed experimental data for this compound is not as abundant as for its close analog, 2-chloroethyl ethyl sulfide. The provided data is based on available information and chemical structure.[6]
Principle of Permeation Testing
Permeation is the process by which a chemical moves through a protective clothing material on a molecular level.[5][7] It occurs in three distinct steps:
-
Sorption: The absorption of the chemical onto the outer surface of the textile material.
-
Diffusion: The movement of the chemical through the material.
-
Desorption: The release of the chemical from the inner surface of the material into the collection medium.
The primary objective of permeation testing is to determine two key parameters:
-
Breakthrough Time (BT): The time elapsed from the initial contact of the challenge chemical with the outer surface of the material to the time it is detected on the inner surface at a predefined permeation rate.[4][7]
-
Steady-State Permeation Rate (SSPR): The constant rate of permeation that is achieved when the diffusion of the chemical through the material reaches equilibrium.
The standard test method for measuring these parameters is outlined in ASTM F739, "Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact".[1][2][3]
Experimental Workflow for Permeation Testing
The following diagram illustrates the overall workflow for the permeation testing of protective textiles using this compound.
Figure 1: Overall workflow for permeation testing.
Detailed Protocols
PART 1: Materials and Reagents
Materials:
-
Protective textile swatches (minimum of three replicates per material).
-
ASTM F739 compliant permeation test cell (glass or stainless steel).[6]
-
Gas Chromatograph with a Flame Photometric Detector (GC-FPD) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Gas-tight syringes for standard preparation and sample injection.
-
Inert gas supply (e.g., nitrogen or helium) for the collection medium and GC carrier gas.
-
Hydrogen and air supply for the FPD.
-
Volumetric flasks and pipettes.
-
Personal Protective Equipment (PPE): chemical resistant gloves, lab coat, and safety glasses. All handling of this compound should be performed in a certified chemical fume hood.
Reagents:
-
This compound (CEPS), analytical standard grade.
-
High-purity solvent for standard preparation (e.g., isooctane or hexane).
-
Collection medium: High-purity nitrogen or air.
PART 2: Safety Precautions for this compound
This compound is a simulant for sulfur mustard and should be handled with extreme caution in a well-ventilated chemical fume hood. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[8]
-
Handling: Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton), a lab coat, and chemical splash goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]
PART 3: Experimental Procedure
Step 1: Analytical Instrument Calibration (GC-FPD)
The calibration of the GC-FPD is a critical step to ensure the accurate quantification of this compound.
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., isooctane) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with concentrations spanning the expected range of detection. A typical range would be from 0.1 µg/mL to 10 µg/mL.
-
-
GC-FPD Analysis of Standards:
-
Set the GC-FPD operating conditions. The following are recommended starting parameters and should be optimized for your specific instrument and column:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp at 20 °C/min to 250 °C, hold for 5 minutes.
-
-
FPD Temperature: 250 °C
-
FPD Gas Flows: Optimize hydrogen and air flows according to the manufacturer's recommendations for sulfur mode operation.
-
-
Inject each calibration standard into the GC-FPD and record the peak area.
-
-
Generation of Calibration Curve:
-
Plot the peak area versus the concentration of each standard.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.995 for the calibration to be considered acceptable.
-
Step 2: Permeation Test Execution
-
Material Conditioning:
-
Condition the protective textile swatches at a controlled temperature and humidity (e.g., 21 ± 3 °C and 60 ± 10% relative humidity) for at least 24 hours prior to testing.
-
-
Permeation Cell Assembly:
-
The ASTM F739 permeation cell consists of two chambers separated by the test material.[7]
-
Place the conditioned textile swatch between the two chambers of the permeation cell, ensuring a leak-tight seal. The outer surface of the textile should face the challenge chamber.
Figure 2: Schematic of the ASTM F739 permeation cell.
-
-
Test Initiation and Data Collection:
-
Introduce the this compound into the challenge chamber, ensuring the outer surface of the textile is in continuous contact with the chemical.
-
Simultaneously, start the flow of the collection medium (e.g., nitrogen) through the collection chamber at a constant, known flow rate (e.g., 100 mL/min).
-
Begin collecting samples from the outlet of the collection chamber at regular intervals (e.g., every 5 minutes). The sampling can be done by drawing a known volume of the collection gas into a gas-tight syringe or by using an automated sampling system connected to the GC.
-
Analyze each collected sample immediately using the calibrated GC-FPD method.
-
PART 4: Data Analysis and Interpretation
-
Quantification of Permeated Chemical:
-
Using the calibration curve, determine the concentration of this compound in each collected sample.
-
Calculate the mass of the chemical permeated per unit time.
-
-
Determination of Breakthrough Time:
-
The normalized breakthrough time is the time at which the permeation rate reaches a specific value, typically 0.1 µg/cm²/min for ASTM F739.[7]
-
Plot the permeation rate (in µg/cm²/min) versus time.
-
The breakthrough time is the time at which the permeation rate curve intersects the 0.1 µg/cm²/min threshold.
-
-
Determination of Steady-State Permeation Rate (SSPR):
-
The SSPR is the constant permeation rate observed when the curve of permeation rate versus time becomes linear.
-
Calculate the SSPR from the slope of the linear portion of the cumulative permeation curve.
-
Example Data Presentation:
| Material | Replicate | Breakthrough Time (minutes) | Steady-State Permeation Rate (µg/cm²/min) |
| Textile A | 1 | 125 | 2.5 |
| Textile A | 2 | 130 | 2.7 |
| Textile A | 3 | 122 | 2.4 |
| Textile A (Avg.) | 125.7 | 2.53 | |
| Textile B | 1 | >480 | <0.1 |
| Textile B | 2 | >480 | <0.1 |
| Textile B | 3 | >480 | <0.1 |
| Textile B (Avg.) | >480 | <0.1 |
Conclusion: Ensuring Scientific Rigor in Protective Textile Evaluation
The permeation testing of protective textiles against chemical warfare agent simulants like this compound is a complex but essential process for verifying the safety and efficacy of these materials. Adherence to standardized methods such as ASTM F739, coupled with a robust and validated analytical technique like GC-FPD, ensures the generation of high-quality, reproducible data. By understanding the principles of permeation and meticulously following the detailed protocols outlined in this application note, researchers and scientists can confidently assess the protective capabilities of textiles and contribute to the development of next-generation chemical protective clothing. The self-validating nature of a well-executed protocol, from instrument calibration to data analysis, underpins the trustworthiness of the results and provides a solid foundation for critical decision-making in the selection and deployment of protective equipment.
References
-
ASTM F739-12, Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact, ASTM International, West Conshohocken, PA, 2012, [Link]
-
ASTM F739-07, Standard Test Method for Permeation of Liquids and Gases through Protective Clothing, ASTM International, West Conshohocken, PA, 2007, [Link]
-
ASTM F739-99a, Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids or Gases Under Conditions of Continuous Contact, ANSI Webstore, [Link]
-
Fabric Permeation & Penetration Data - Chemical Protective Coveralls, Nasco Industries, [Link]
-
Chemical Resistance Information Guide, Kimberly-Clark Professional, [Link]
-
A Guide to Analytical Instruments Calibration, Greyhound Chromatography, [Link]
-
Safety Data Sheet Manool, Carl ROTH, [Link]
-
This compound, PubChem, [Link]
Sources
- 1. kaycantest.com [kaycantest.com]
- 2. FPD GC detector for sensitive sulfur and phosphorus analysis | Agilent [agilent.com]
- 3. srigc.com [srigc.com]
- 4. bucksci.com [bucksci.com]
- 5. D6228 Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Flame Photometric Detection (Withdrawn 2019) [store.astm.org]
- 6. astmpermeationtestcell.com [astmpermeationtestcell.com]
- 7. physics.purdue.edu [physics.purdue.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Controlled oxidation methods for 2-Chloroethyl n-propyl sulfide to sulfoxides
Application Note: Controlled Oxidation of 2-Chloroethyl n-propyl sulfide (CEPS) to Sulfoxides
Executive Summary & Strategic Context
This compound (CEPS) is a critical "half-mustard" simulant used to model the reactivity of the chemical warfare agent Sulfur Mustard (HD). In drug development and decontamination research, the ability to selectively oxidize CEPS to its sulfoxide (S=O) form—without over-oxidation to the sulfone (O=S=O) —is a benchmark for testing catalytic precision and metabolic stability.
This guide provides two distinct, field-validated protocols for this transformation. Unlike generic organic synthesis guides, these protocols are optimized for the specific reactivity profile of beta-chloro sulfides, where the electron-withdrawing chlorine atom subtly alters the nucleophilicity of the sulfur center.
The Selectivity Challenge: The oxidation of sulfide to sulfoxide is generally faster than sulfoxide to sulfone. However, in beta-chloro sulfides, the inductive effect of chlorine deactivates the sulfur lone pair, narrowing the kinetic window between the first and second oxidation steps. Uncontrolled conditions (excess oxidant, high heat) inevitably lead to sulfone mixtures.
Mechanistic Insight
The oxidation proceeds via an electrophilic attack on the sulfur nucleophile.[1] To achieve selectivity, we must control the electrophilicity of the oxygen donor.
-
Pathway A (Desired): The sulfur lone pair attacks the electrophilic oxygen (e.g., of Periodate or activated Peroxide), forming a hydroxysulfonium intermediate which eliminates a proton to form the sulfoxide.
-
Pathway B (Over-oxidation): The sulfoxide oxygen is less nucleophilic than the original sulfide. However, strong oxidants or high temperatures can force a second attack, yielding the sulfone.
DOT Diagram 1: Reaction Mechanism & Selectivity Pathways
Figure 1: Kinetic pathways of CEPS oxidation. Selectivity relies on maximizing k1 while suppressing k2.
Protocol A: The "Gold Standard" Stoichiometric Method
Reagent: Sodium Metaperiodate (NaIO₄) Best For: Small-scale benchmarking, analytical standards, and absolute selectivity.
Rationale: Sodium metaperiodate is the most reliable reagent for preventing over-oxidation. It forms a cyclic periodate-sulfur intermediate that breaks down specifically to the sulfoxide. The reaction kinetics drop precipitously once the sulfoxide is formed, making it nearly impossible to generate sulfone under these conditions.
Reagents:
-
This compound (CEPS) (>97% purity)
-
Sodium Metaperiodate (NaIO₄)
-
Solvent: Methanol (MeOH) and Distilled Water (1:1 ratio)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve 10 mmol of NaIO₄ (2.14 g) in 20 mL of water . The dissolution is endothermic; ensure it is fully dissolved before proceeding.
-
Cooling: Place the flask in an ice-water bath (0 °C). Add 20 mL of Methanol to the aqueous solution.
-
Addition: Add 10 mmol of CEPS (1.38 g, density ~1.0 g/mL) dropwise over 5 minutes.
-
Note: CEPS is hydrophobic. The methanol acts as a phase-transfer co-solvent.
-
-
Reaction: Stir vigorously at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) naturally. Stir for an additional 12 hours.
-
Visual Check: A white precipitate (NaIO₃) will begin to form as the reaction proceeds.
-
-
Quenching & Workup:
-
Filter off the white solid (NaIO₃ byproduct).
-
Extract the filtrate with Dichloromethane (DCM) (3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
-
Yield: Expect >90% yield of a colorless oil.
DOT Diagram 2: NaIO4 Experimental Workflow
Figure 2: Workflow for Sodium Metaperiodate oxidation.
Protocol B: The "Green" Catalytic Method
Reagent: Urea-Hydrogen Peroxide (UHP) + Acid Catalyst Best For: Larger scales, "Green Chemistry" compliance, and rapid neutralization studies.
Rationale: Standard H₂O₂ is often too harsh and contains water that can hydrolyze the chloro-group of CEPS. Using the Urea-H₂O₂ adduct (UHP) in anhydrous ethanol provides a "controlled release" of anhydrous peroxide. The addition of methanesulfonic acid (MeSO₃H) activates the peroxide without degrading the sulfide substrate.
Reagents:
-
CEPS
-
Urea-Hydrogen Peroxide (UHP)
-
Methanesulfonic Acid (MeSO₃H)
-
Ethanol (Absolute)
Step-by-Step Protocol:
-
Setup: Charge a flask with 10 mmol of CEPS in 15 mL of absolute ethanol .
-
Activator: Add 0.5 mmol of MeSO₃H (5 mol% catalyst).
-
Oxidant Addition: Add 11 mmol of UHP (slight excess) in small portions as a solid.
-
Safety: Exothermic reaction. Monitor temperature and keep below 30 °C.
-
-
Monitoring: Stir at RT. The reaction is typically complete within 45–60 minutes (significantly faster than Method A).
-
Workup:
-
Add 20 mL of water to dissolve the urea byproduct.
-
Extract with Ethyl Acetate.[2]
-
Concentrate to obtain the product.
-
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must distinguish between the Sulfide, Sulfoxide, and Sulfone.
Table 1: Key Analytical Markers for CEPS Oxidation States
| Feature | Sulfide (Starting Material) | Sulfoxide (Target) | Sulfone (Over-oxidized) |
| ¹H NMR (S-CH₂) | ~2.60 ppm (Triplet) | ~2.90–3.10 ppm (Multiplet) | ~3.20–3.40 ppm (Triplet) |
| IR Spectroscopy | No strong bands 1000–1400 | ~1030–1060 cm⁻¹ (Strong S=O) | ~1150 & 1300 cm⁻¹ (O=S=O) |
| GC-MS (EI) | M+ peak visible | Weak M+ (often eliminates OH) | M+ visible, M+32 mass |
| TLC (Polarity) | High Rf (Non-polar) | Low Rf (Polar) | Medium Rf |
Critical QC Check: In ¹H NMR, the protons adjacent to the sulfur (alpha-protons) shift downfield as oxidation increases.
-
Success: The triplet at 2.6 ppm disappears and is replaced by a complex multiplet at ~3.0 ppm (due to the diastereotopic nature of protons next to the chiral sulfoxide center).
-
Failure: If you see a clean triplet at >3.2 ppm, you have over-oxidized to sulfone.
Safety & Handling
-
Toxicity: CEPS is a blister agent simulant .[3] While less potent than Sulfur Mustard, it is a strong alkylating agent and skin irritant.
-
Requirement: Handle only in a fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
-
Decontamination: Quench all glassware and spills with a solution of 10% bleach (sodium hypochlorite) or Decon 90 before removal from the hood. This oxidizes any remaining sulfide to the non-toxic sulfone/sulfonate.
References
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. Link
-
Guillaume, M., et al. (2017). Oxidative Neutralization of Mustard-Gas Simulants in an On-Board Flow Device with In-Line NMR Monitoring. Angewandte Chemie International Edition, 56(21), 5817-5820. Link
- Note: This reference specifically validates the Urea-H2O2/Acid method for 2-chloroethyl sulfides.
-
Smith, B. M., et al. (2017). Decontamination and Remediation of the Sulfur Mustard Simulant CEES with “Off-the-Shelf” Reagents. Chemistry – A European Journal, 23(26). Link
-
CDC/NIOSH. (2002). Chemical Warfare Agent (CWA) Simulant Program.[4] Centers for Disease Control and Prevention. Link
Sources
Troubleshooting & Optimization
Preventing spontaneous polymerization of 2-Chloroethyl n-propyl sulfide
A Guide to Preventing Spontaneous Polymerization for Researchers and Drug Development Professionals
Section 1: Understanding the Inherent Risk of Polymerization
This section addresses the fundamental questions regarding the stability of 2-Chloroethyl n-propyl sulfide. Understanding the "why" is critical for implementing effective preventative measures.
FAQ 1: What makes this compound susceptible to spontaneous polymerization?
The molecular structure of this compound contains the seeds of its own instability. The molecule features a nucleophilic sulfur atom (from the sulfide group) and an electrophilic carbon atom (bonded to the chlorine). This arrangement allows one molecule to react with another in a self-alkylation process.
The sulfur atom of one molecule can attack the chlorinated carbon of another in a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] This initial reaction forms a sulfonium ion, which is a highly reactive intermediate. The newly formed sulfonium ion can then be attacked by another molecule of this compound, propagating a chain reaction that results in the formation of a polymer. This process is a form of cationic polymerization, where the growing polymer chain carries a positive charge.
Diagram 1: Proposed Cationic Polymerization Mechanism
Caption: Proposed SN2-mediated cationic polymerization of this compound.
FAQ 2: What external factors can initiate or accelerate this polymerization?
Several conditions can trigger or hasten the degradation process. It is crucial to control these factors during storage and handling:
-
Heat: Increased temperature provides the activation energy needed for the initial SN2 reaction to occur, significantly increasing the rate of polymerization.[4][5] High temperatures can also lead to thermal decomposition, generating other reactive species.[6][7][8]
-
Contaminants: The presence of certain impurities can catalyze polymerization. Strong bases, strong oxidizing agents, and some metal salts can initiate or accelerate the reaction.[4][9]
-
Light: Although less common for this specific mechanism, UV light can sometimes generate free radicals, which could initiate an alternative, radical-based polymerization pathway.
-
Absence of Inhibitor: Commercial-grade reactive monomers are almost always supplied with a chemical stabilizer.[9] If this inhibitor is consumed over time or is not added, the monomer is highly susceptible to polymerization.
Section 2: Proactive Prevention Protocols
Strict adherence to proper storage, handling, and stabilization protocols is the most effective strategy to prevent polymerization.
Protocol 2.1: Recommended Storage and Handling Conditions
This protocol outlines the optimal conditions for storing this compound to maintain its chemical integrity.
| Parameter | Recommendation | Rationale & Citation |
| Temperature | 2–8 °C | Reduces the kinetic rate of the self-alkylation reaction.[4][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, which can lead to side reactions and degradation. |
| Container | Original, tightly sealed glass container. | Prevents contamination and exposure to air. Avoids potential reactions with plasticizers.[9][10] |
| Light Exposure | Store in a dark location or amber bottle. | Protects against potential light-induced radical formation. |
| Handling | Use only in a well-ventilated area or chemical fume hood.[5][10] | The compound is toxic and volatile. Proper ventilation is critical for safety.[4][5] |
| Incompatible Materials | Store away from strong bases, oxidizing agents, and acids.[4][9] | These substances can catalyze decomposition and polymerization. |
Protocol 2.2: Chemical Stabilization with Inhibitors
For long-term storage or use in applications sensitive to polymer formation, the addition of a polymerization inhibitor is mandatory. Free-radical scavengers are commonly used and are effective at terminating chain reactions that might be initiated by trace impurities or peroxide formation.
| Inhibitor | Recommended Concentration | Mechanism & Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 200 ppm | A phenolic inhibitor that terminates free-radical chains. It is a widely used and effective stabilizer.[11][12] |
| Phenothiazine (PTZ) | 50 - 150 ppm | A highly effective inhibitor, particularly for sulfur-containing compounds. It can function at higher temperatures than many phenolic inhibitors.[12] |
This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Calculate Required Mass: Determine the mass of inhibitor needed to achieve the target concentration (e.g., for 100 ppm in 100 g of sulfide, you need 10 mg of inhibitor).
-
Prepare Stock Solution: Dissolve the calculated mass of inhibitor (e.g., 100 mg of BHT) in a small volume of a compatible, inert, and volatile solvent (e.g., 1 mL of anhydrous dichloromethane).
-
Add to Sulfide: While gently stirring the this compound with a PTFE-coated magnetic stir bar under an inert atmosphere, add the required volume of the inhibitor stock solution (e.g., 0.1 mL for 10 mg).
-
Mix Thoroughly: Continue stirring for 10-15 minutes to ensure homogeneous distribution of the inhibitor.
-
Seal and Store: Tightly seal the container, flush the headspace with an inert gas (e.g., argon), and wrap the cap/threads with Parafilm®. Store according to the conditions in Protocol 2.1.
Diagram 2: Workflow for Safe Handling and Stabilization
Caption: Decision workflow for the safe stabilization and storage of this compound.
Section 3: Troubleshooting Guide
This section provides answers to common issues encountered during the handling and storage of this compound.
Q: I noticed the viscosity of my sample has increased, and there are some solid precipitates. What does this mean and what should I do?
A: An increase in viscosity or the formation of solids are clear indicators that polymerization has initiated. The material is no longer pure and should not be used in experiments, as the polymer can interfere with reactions and the concentration of the monomer is unknown.
Action: Treat the material as hazardous waste. Do not attempt to heat the sample to dissolve the solids, as this will accelerate the polymerization, potentially leading to a runaway reaction.[9] Consult your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures for reactive chemical waste.[10]
Q: My clear, colorless sample has developed a yellow or brown tint. Is it still usable?
A: A color change indicates chemical degradation. While not definitively polymerization, it signifies the presence of impurities and the onset of decomposition pathways. These degradation products can act as catalysts for polymerization. The material's purity is compromised, and its use could lead to unpredictable experimental outcomes.
Action: It is strongly recommended to dispose of the discolored material. If use is absolutely necessary, it would require re-purification (e.g., by vacuum distillation, with extreme caution and in the presence of an inhibitor), followed by analytical validation (e.g., NMR, GC-MS) to confirm its identity and purity.
Q: How can I confirm that an adequate amount of inhibitor is still present in my long-term stored sample?
A: Over time, inhibitors can be consumed, especially if the sample has been exposed to minor temperature fluctuations or contaminants. Verifying the inhibitor concentration requires analytical techniques.
Action: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for quantifying common inhibitors like BHT. You would need to prepare a standard curve with known concentrations of the inhibitor and analyze a small aliquot of your sample. If the concentration is below the recommended level (e.g., <50 ppm), a fresh amount of inhibitor should be added following Protocol 2.2.
References
-
2-CHLOROETHYL ETHYL SULFIDE | Georganics . (2015, May 6). Georganics. [Link]
- Al-Haroon, A., et al. (2021). Iron Sulfide Inhibition: Field Application of an Innovative Polymeric Chemical. SPE-204988-MS, Society of Petroleum Engineers.
-
Gao, F., et al. (1993). Adsorption and decomposition of 2-chloroethyl ethyl sulfide on Pt(111): A temperature programmed desorption and laser-induced . AIP Publishing. [Link]
- Haskell, R. (1993). Inhibiting popcorn polymer formation with sulfur-containing compounds.
-
18.7 Thiols and Sulfides . (n.d.). OpenStax adaptation. [Link]
-
Petrie, W. T., & Vohs, J. M. (2004). Adsorption and Thermal Decomposition of 2-Chloroethyl Ethyl Sulfide on TiO2 Surfaces . The Journal of Physical Chemistry B, 108(43), 16733–16742. [Link]
-
Polymerization inhibitors . (n.d.). Yansuo Chem. [Link]
-
9.15 Thiols and Sulfides . (n.d.). Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
Chemical Properties of 2-Chloroethyl-2-chloropropyl sulfide . (n.d.). Cheméo. [Link]
-
Gadelrab, K. F., et al. (2022). Recent advances in the ring-opening polymerization of sulfur-containing monomers . Polymer Chemistry, 13(37), 5293-5313. [Link]
-
Singh, S., et al. (2023). Inhibition of Free Radical Polymerization: A Review . Polymers, 15(3), 529. [Link]
-
Decontamination of 2-Chloroethyl Ethyl Sulfide using Titanate Nanoscrolls . (2025, August 8). Request PDF. [Link]
-
Corrosion inhibitors for the petroleum industry . (n.d.). Wikipedia. [Link]
-
Wang, Y., et al. (2025, January 17). Improving the Selectivity of Metal Oxide Semiconductor Sensors for Mustard Gas Simulant 2-Chloroethyl Ethyl Sulfide by Combining the Laminated Structure and Temperature Dynamic Modulation . MDPI. [Link]
-
Kim, H. H., et al. (n.d.). Decomposition of the Simulant 2-Chloroethyl Ethyl Sulfide Blister Agent under Ambient Conditions Using Metal Organic Frameworks . DOI. [Link]
-
This compound - Hazard . (2025, October 15). Computational Toxicology and Exposure Online Resources. [Link]
-
Thiols and Sulfides . (2023, January 22). Chemistry LibreTexts. [Link]
-
The possible reactive decomposition pathways of 2-chloroethyl ethyl sulfide . (n.d.). ResearchGate. [Link]
-
1. Nucleophilicity of Sulfur Compounds . (n.d.). MSU chemistry. [Link]
Sources
- 1. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 9.15 Thiols and Sulfides – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. georganics.sk [georganics.sk]
- 7. pubs.aip.org [pubs.aip.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Polymerization inhibitors [yansuochem.com]
- 12. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Removing impurities and stabilizers from commercial 2-Chloroethyl n-propyl sulfide
Critical Safety & Handling Directive
⚠ WARNING: VESICANT SIMULANT While 2-Chloroethyl n-propyl sulfide (CEPS) is often used as a simulant for Sulfur Mustard (HD), it retains significant toxicity. It is a potent alkylating agent.[1]
-
Skin/Eye Contact: Causes severe irritation, potential blistering, and ocular damage.
-
Inhalation: Respiratory irritant.[2]
-
PPE Requirement: Butyl rubber or Silver Shield® gloves are mandatory. Standard nitrile gloves provide insufficient breakthrough time (<15 mins). Work exclusively in a certified chemical fume hood.
Diagnostic & Analysis: "Is My Reagent Pure?"
Q: How do I identify if my commercial CEPS contains stabilizers or degradation products?
A: Commercial CEPS (typically >95% purity) often accumulates specific impurities during storage or contains additives to suppress acid formation.
| Impurity Type | Likely Chemical Identity | Diagnostic Signal (1H NMR / GC-MS) |
| Hydrolysis Product | 2-Hydroxyethyl n-propyl sulfide | NMR: Triplet at ~3.7 ppm ( |
| Oxidation Product | CEPS-Sulfoxide / Sulfone | GC-MS: Mass shift (+16 or +32 amu). NMR: Significant downfield shift of protons adjacent to sulfur (~2.8-3.0 ppm). |
| Acid Scavenger (Stabilizer) | Propylene oxide or Epichlorohydrin | NMR: Distinct multiplet signals in 2.4–3.0 ppm range (epoxide ring). |
| Degradation Catalyst | Hydrochloric Acid (HCl) | pH: Aqueous extract is acidic (pH < 4). Visible cloudiness/fuming in moist air. |
Q: Why must I remove these impurities?
A:
-
Reaction Fidelity: In biological assays, hydrolysis products (alcohols) alter partition coefficients (LogP).
-
Autocatalysis: HCl is a byproduct of hydrolysis. Free HCl catalyzes further decomposition and polymerization of the sulfide, creating a "runaway" degradation loop.
Purification Protocol: The "Wash-Dry-Distill" System
This protocol is designed to remove polar stabilizers (amines/epoxides), acidic byproducts, and high-boiling oligomers.
Phase 1: Chemical Washing (Removal of Acids & Polar Stabilizers)
Rationale: Most stabilizers and hydrolysis products are more polar than CEPS and will partition into the aqueous phase.
-
Dissolution: Dissolve 10 g of commercial CEPS in 40 mL of n-Pentane or n-Hexane .
-
Note: Using a non-polar solvent enhances the partition coefficient difference between the sulfide and its polar impurities.
-
-
Bicarbonate Wash: Wash the organic layer twice with 15 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) .
-
Brine Wash: Wash once with 15 mL of saturated Sodium Chloride (Brine) to break any emulsions.
-
Drying: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄) for 20 minutes. Filter off the solids.
-
Concentration: Remove the solvent (Pentane/Hexane) via rotary evaporation at reduced pressure (do not exceed 40°C bath temp).
Phase 2: Vacuum Distillation (The Gold Standard)
Rationale: Distillation separates the target compound from high-molecular-weight dimers and non-volatile residues.
Setup Parameters:
-
Apparatus: Short-path distillation head with a Vigreux column (to prevent bumping).
-
Pressure: High Vacuum (< 5 mmHg is ideal).
-
Temperature Estimate:
-
Atmospheric BP: ~170–180°C (Extrapolated). DO NOT distill at atmosphere (causes decomposition).
-
Target BP @ 10 mmHg: ~75–85°C .
-
Procedure:
-
Transfer the concentrated oil to a round-bottom flask. Add a magnetic stir bar (avoid boiling stones, which can trap impurities).
-
Apply vacuum gradually to degas the liquid.
-
Heat the oil bath slowly. Collect the fraction boiling at a stable temperature.
-
Discard the first 5-10% (fore-run) : This contains residual solvent and volatile thiols.
-
Stop before dryness : Leave ~5% residue in the pot to avoid overheating oligomers.
Visualization of Workflows
Figure 1: Purification Decision Matrix
This logic flow guides the researcher through the purification process based on initial purity checks.
Caption: Workflow for determining purification needs and executing the Wash-Distill protocol.
Figure 2: The Degradation Cycle (Why we purify)
Understanding the chemistry of degradation helps in preventing it.
Caption: Hydrolysis of CEPS generates HCl, which autocatalytically accelerates further degradation.
Storage & Stability
Q: How do I keep the purified material stable?
A: The primary enemies of sulfide stability are Oxygen (oxidation to sulfoxide) and Moisture (hydrolysis to HCl).
-
Container: Amber glass vials with Teflon-lined caps.
-
Atmosphere: Sparge with dry Argon or Nitrogen before sealing.
-
Temperature: Store at -20°C .
-
Additives: If the application permits, adding activated 4Å Molecular Sieves to the storage vial can scavenge trace moisture and extend shelf life significantly.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 246203, this compound. Retrieved from [Link]
- Smith, W. J., & Dunn, M. A. (1991).Medical Defense Against Mustard Gas: Toxic Mechanisms and Pharmacological Implications. Journal of Toxicology: Clinical Toxicology. (Contextual grounding for vesicant simulant handling).
-
Bost, R. W., & Conn, M. W. (1943). n-Propyl Sulfide Purification Protocol. Organic Syntheses, Coll. Vol. 2, p. 547. (Foundational method for alkyl sulfide purification). Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound (CAS 4303-42-8). Retrieved from [Link]
Sources
Validation & Comparative
Comparative Reactivity Profile: 2-Chloroethyl n-propyl Sulfide vs. 2-Chloroethyl Ethyl Sulfide (CEES)
Executive Summary
2-Chloroethyl ethyl sulfide (CEES) is the industry-standard monofunctional simulant for Sulfur Mustard (HD), offering a balance of fidelity and manageable toxicity. However, its lower lipophilicity compared to live agent HD (
2-Chloroethyl n-propyl sulfide (2-CEPS) serves as a critical "Lipophilic Probe." By extending the alkyl chain by a single methylene unit, 2-CEPS increases lipophilicity (
Mechanistic Foundation: The Episulfonium Ion
Both CEES and 2-CEPS share the identical alkylation mechanism driven by Neighboring Group Participation (NGP) . The sulfur atom acts as an internal nucleophile, displacing the chloride to form a highly electrophilic episulfonium (thiiranium) ion.
Reaction Pathway Diagram
The following diagram illustrates the common pathway and the steric influence of the R-group (Ethyl vs. n-Propyl).
Figure 1: Neighboring Group Participation mechanism common to both simulants. The rate-determining step (
Comparative Analysis
Physical & Chemical Properties
The primary differentiator is the hydrophobicity conferred by the propyl chain. This makes 2-CEPS a superior model for studying the interaction of HD with lipid bilayers or thickened decontaminants.
| Property | CEES (Standard) | 2-CEPS (Lipophilic Analog) | Impact on Experiment |
| CAS Number | 693-07-2 | 4303-41-7 | Unique identifier for procurement. |
| Formula | 2-CEPS has +1 | ||
| Molecular Weight | 124.63 g/mol | 138.66 g/mol | Mass balance calculations. |
| Boiling Point | 156°C | ~178°C (Predicted) | 2-CEPS is less volatile; safer for open-system work. |
| LogP (Est.) | 1.35 - 1.45 | 1.85 - 1.95 | Critical: 2-CEPS mimics HD's membrane partitioning better. |
| Density | 1.07 g/mL | ~1.05 g/mL | Phase separation behavior in aqueous extraction. |
Reactivity Profile
While the mechanism is identical, the kinetics differ slightly due to inductive and steric effects.
-
Hydrolysis Rate (
):-
CEES: Hydrolyzes rapidly in water (
seconds in pure water at 25°C).[1] The ethyl group provides sufficient electron density to stabilize the transition state without significant steric hindrance. -
2-CEPS: Hydrolysis is marginally slower than CEES. Although the propyl group has a similar inductive effect (+I) to the ethyl group, the additional steric bulk slightly retards the formation of the transition state required for the 3-membered ring closure.
-
Practical Implication: For rapid screening of decontaminants, CEES is preferred. For kinetic studies distinguishing subtle steric effects, 2-CEPS provides a necessary data point.
-
-
Oxidative Decontamination:
-
Both compounds are oxidized to their respective sulfoxides and sulfones.
-
2-CEPS is more challenging to oxidize in biphasic systems (e.g., emulsions) because it partitions more strongly into the organic phase, shielding it from aqueous oxidants (like Peroxide or Hypochlorite). This makes it a more rigorous test for "emulsifying decontaminants."
-
Experimental Protocols
Protocol A: Comparative Hydrolysis Kinetics (Conductivity Method)
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Analyte: CEES (98%) and 2-CEPS (>95%).
-
Solvent: 50% Acetone / 50% Water (v/v) (to ensure solubility of 2-CEPS).
-
Equipment: Conductivity meter with data logging.
Workflow:
-
Baseline: Equilibrate 50 mL of solvent mixture at 25.0°C ± 0.1°C. Record baseline conductivity (
). -
Injection: Inject
of simulant (CEES or 2-CEPS) rapidly using a gas-tight syringe. -
Monitoring: Start data logging immediately (1 point/second). Stir vigorously.
-
Completion: Continue until conductivity plateaus (
), typically 10-15 minutes for CEES, potentially 15-20 mins for 2-CEPS. -
Calculation: Plot
vs. time. The slope is .
Self-Validation Check:
-
If the plot is non-linear, the solubility limit may have been exceeded (especially for 2-CEPS). Repeat with a higher acetone ratio (e.g., 60:40).
Protocol B: Biphasic Oxidation Efficiency (Decontamination Simulant)
Objective: Compare the "challenge" presented by the lipophilic 2-CEPS vs. CEES against an aqueous oxidant.
Workflow Diagram:
Figure 2: Workflow for assessing oxidative decontamination efficiency in biphasic systems.
Key Insight: You will likely observe that 2-CEPS persists longer than CEES in this system, not because it is chemically resistant to oxidation, but because it remains "hidden" in the organic droplets, mimicking the persistence of HD in thickened formulations.
References
-
Mechanistic Insights into Hydrolysis: Yang, Y. C., et al. (1986). "Hydrolysis of 2-Chloroethyl Ethyl Sulfide." The Journal of Organic Chemistry. (Validated via ACS Publications)
-
Physical Properties of Homologous Series: Redemann, C. E., Chaikin, S. W., & Fearing, R. B. (1948).[2] "The Volatility and Vapor Pressure of Eight 2-Chloroethyl Alkyl (or Cycloalkyl) Sulfides." Journal of the American Chemical Society.
-
General Reactivity of Sulfur Mustards: Ghorbanian, S., et al. (2013). "Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts." The Journal of Organic Chemistry.
-
Chemical Identifiers: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12733, 2-Chloroethyl ethyl sulfide.[3]
Sources
A Comparative Guide to Benchmarking Decontamination Efficiency Using 2-Chloroethyl n-propyl sulfide (CEPS) as a Model Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the performance of various decontamination technologies. We will utilize 2-Chloroethyl n-propyl sulfide (CEPS), a well-established simulant for the chemical warfare agent (CWA) sulfur mustard (HD), to benchmark efficiency. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Imperative for Effective Decontamination
Chemical warfare agents like sulfur mustard pose a significant and persistent threat due to their severe vesicant properties and ability to cause long-term health consequences.[1][2] Effective decontamination is critical to mitigate these threats, protect personnel, and restore contaminated assets.[3][4] The development and validation of new decontamination technologies require a standardized approach to performance evaluation. For safety and logistical reasons, this is almost exclusively performed using chemical simulants.[5]
Justification for this compound (CEPS) as a Simulant
The selection of an appropriate simulant is the cornerstone of any meaningful decontamination study. A simulant must mimic the key physicochemical properties and reaction pathways of the target agent without posing the same level of toxicity.[5][6] this compound (CEPS), and its close analog 2-chloroethyl ethyl sulfide (CEES), are widely accepted as high-fidelity simulants for sulfur mustard.[7][8][9]
Causality for Selection:
-
Structural Analogy: CEPS possesses the critical β-chloroethyl sulfide functional group found in sulfur mustard. This group governs the agent's primary reaction mechanism: the formation of a highly reactive cyclic sulfonium ion via intramolecular cyclization.[2] This reactivity is the principal driver of its toxicological effects and its susceptibility to various decontamination chemistries.
-
Physicochemical Similarity: CEPS shares comparable physical properties with sulfur mustard, such as being a relatively non-volatile, oily liquid with low water solubility.[10] This ensures that it behaves similarly in terms of surface persistence, absorption into materials, and interaction with liquid decontaminants.
-
Reduced Toxicity: While still a hazardous chemical requiring careful handling, CEPS is significantly less toxic than sulfur mustard, making it suitable for use in standard laboratory settings with appropriate safety protocols.[1]
Overview of Decontamination Technologies
Decontamination strategies can be broadly categorized into physical, chemical, and biological methods. Often, a combination of these approaches is employed for maximum efficacy.[11][12]
-
Physical Decontamination: These methods aim to physically remove the agent from a surface without chemical modification.[3] Examples include wiping, absorption with solid sorbents (e.g., clays, activated carbon, reactive nano-sorbents like FAST-ACT), and washing with water or solvents.[3][7][11] The primary advantage is their universal applicability to a wide range of chemicals, but they merely relocate the hazard, requiring subsequent disposal of contaminated materials.[3][11]
-
Chemical Decontamination: This approach involves the chemical transformation of the toxic agent into less or non-toxic products.[13] This is the most common strategy for achieving complete neutralization.
-
Oxidation: Utilizes oxidizing agents like hypochlorites, hydrogen peroxide, or peroxy-acids to convert the sulfide group in CEPS to the less toxic sulfoxide and subsequently to the sulfone.[11][14][15] Advanced methods include photocatalysis with metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) that generate reactive oxygen species under light irradiation.[16][17][18]
-
Hydrolysis & Nucleophilic Substitution: Involves reaction with water or other nucleophiles to replace the chlorine atom, preventing the formation of the toxic sulfonium ion.[19][20] This process can be slow in neutral water due to the low solubility of the agent but can be accelerated by enzymes or inclusion in specific formulations like ionic liquids.[10]
-
-
Biological Decontamination: An emerging field that uses enzymes or microorganisms to degrade chemical agents.[10][14] For example, enzymes like chloroperoxidase can accelerate the oxidation of sulfur mustard simulants.[10] These methods offer the potential for environmentally benign decontamination but are currently at an earlier stage of development.[14]
Standardized Experimental Protocol for Benchmarking Efficiency
To ensure that comparison data is meaningful, a rigorous and standardized experimental protocol is essential. This protocol serves as a self-validating system by incorporating controls and precise quantification.
Materials and Equipment
-
Test Surfaces: Standardized coupons of relevant materials (e.g., military-grade protective fabric, chemical agent resistant coating (CARC) painted steel, glass).
-
CEPS Simulant: High-purity grade (e.g., >98%).
-
Decontaminant Formulations: The products to be tested.
-
Extraction Solvent: Dichloromethane or another suitable organic solvent.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).[21]
-
General Lab Equipment: Micropipettes, vials, vortex mixer, sonicator, fume hood.
Experimental Workflow
The overall workflow for testing decontamination efficiency is a multi-step process that must be carefully controlled at each stage.
Caption: Diagram 1: Experimental Workflow for Decontamination Benchmarking.
Step-by-Step Methodology
-
Preparation of Test Surfaces:
-
Cut test materials into uniform coupons (e.g., 5 cm x 5 cm).
-
Pre-clean the surfaces with an appropriate solvent (e.g., isopropanol followed by hexane) and dry completely to remove any organic residues.
-
-
Surface Contamination:
-
Prepare a stock solution of CEPS in a volatile solvent like dichloromethane.
-
Using a micropipette, apply a precise volume of the CEPS solution to the center of each coupon to achieve a target contamination density (e.g., 1000 µg/cm²).
-
Allow the solvent to evaporate completely inside a fume hood, leaving a film of CEPS.
-
Prepare positive control samples, which will be contaminated but not decontaminated. These samples establish the initial amount of recoverable agent (C_initial).
-
-
Decontamination Procedure:
-
Apply the decontamination product to the contaminated coupons according to its specified instructions for use.
-
Allow the decontaminant to react for a predetermined contact time (e.g., 5, 15, 30 minutes) under controlled temperature and humidity.
-
-
Extraction of Residual Simulant:
-
At the end of the contact time, quench the reaction if necessary (e.g., by adding a neutralizing agent).
-
Immerse the entire coupon into a sealed vial containing a known volume of extraction solvent (e.g., 10 mL of dichloromethane).
-
Agitate the vial (e.g., using a vortex mixer for 1 minute, followed by sonication for 10 minutes) to ensure complete extraction of any residual CEPS from the surface into the solvent.
-
-
Analytical Quantification (GC-FID):
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID).[21]
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID).[21]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Injector Temp: 250°C
-
Oven: Start at 60°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).[21]
-
Detector Temp: 280°C
-
-
Calibration: Prepare a series of standard solutions of CEPS in the extraction solvent at known concentrations. Inject these standards to create a calibration curve that plots peak area versus concentration.
-
Sample Analysis: Inject 1 µL of the extract from the test and control samples into the GC. Identify the CEPS peak by its retention time and measure its peak area.
-
Quantification: Use the calibration curve to determine the concentration of CEPS in the extract. This allows for the calculation of the total mass of residual CEPS on the coupon (C_residual).
-
-
Calculation of Decontamination Efficiency:
-
The efficiency (η) is calculated as the percentage reduction in the amount of simulant recovered from the test coupon compared to the positive control.
-
Formula: η (%) = [ (C_initial - C_residual) / C_initial ] * 100
-
Comparative Data Analysis
The true value of this protocol lies in its ability to generate comparative data. Different technologies should be tested under identical conditions to allow for a direct, objective comparison.
Table 1: Example Comparative Decontamination Efficiency Data for CEPS
| Decontamination Method | Active Ingredient | Surface Type | Contact Time (min) | Efficiency (%) | Key Remarks |
| Sorbent (FAST-ACT) | Nano-crystalline Metal Oxides | Protective Suit Fabric | 5 | >95% | Effective on various surfaces; works by adsorption and neutralization.[11] |
| Reactive Foam (Hvezda) | Hydrogen Peroxide / Surfactant | Protective Suit Fabric | 15 | >95% | Requires a water rinse after application.[11] |
| Liquid Solution (RSDL) | 2,3-Butanedione monoxime | Painted Steel | 5 | >90% | Primarily designed for skin but effective on materials.[11] |
| Hypochlorite Solution | 0.5% Sodium Hypochlorite | Glass | 10 | ~99% | Highly effective but can be corrosive to some materials and surfaces.[14][22] |
| Photocatalyst (MOF) | Zirconium-based MOF | Glass | 30 | >99% | Requires visible light source; converts CEPS to non-toxic sulfoxide.[17][23] |
| Wiping with Ethanol | Ethanol | Protective Suit Fabric | N/A | ~95% | Physical removal; does not neutralize the agent.[11] |
Mechanistic Insight: The Oxidation Pathway
Understanding the chemical mechanism of decontamination is crucial for technology development. For oxidative methods, the primary goal is to convert the toxic sulfide moiety into a less harmful sulfoxide or sulfone. Photocatalytic oxidation using MOFs is a prime example of an advanced, selective method.
Caption: Diagram 2: Photocatalytic Oxidation Pathway of CEPS.
As shown in Diagram 2, a photocatalyst, such as a metal-organic framework (MOF), absorbs light and transfers that energy to ambient oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂).[16][17] This singlet oxygen then rapidly and selectively oxidizes the sulfur atom in CEPS to form the corresponding sulfoxide, which is considered a non-toxic product.[23][24] One of the key advantages of this method, which can be verified through GC-MS analysis of the reaction products, is its high selectivity, which avoids the formation of unwanted or more toxic byproducts.
Conclusion and Future Directions
The standardized benchmarking protocol detailed in this guide provides a robust framework for the objective evaluation of decontamination technologies using CEPS as a high-fidelity simulant. By controlling variables and employing precise analytical quantification, researchers can generate reliable, comparative data to drive innovation in CWA countermeasures.
Future research should focus on expanding the range of tested materials to include modern composites and electronics, investigating the efficacy of decontaminants against aged or weathered agents, and developing field-portable analytical methods for real-time verification of decontamination completeness. The continued development of advanced, non-corrosive, and environmentally benign technologies, such as enzymatic and photocatalytic systems, remains a high priority for the scientific community.
References
-
Kuca, K., et al. (2014). Comparison of Selected Methods for Individual Decontamination of Chemical Warfare Agents. MDPI. [Link]
-
U.S. Environmental Protection Agency. (2024). Chemical/Biological and Decontamination Agent Information. US EPA. [Link]
-
Li, B., et al. (2020). Efficient visible-light-driven photocatalytic detoxification of a sulfur mustard simulant in air using rose bengal-functionalized MOFs. RSC Advances. [Link]
-
Atilgan, A., et al. (2019). Air oxidation of sulfur mustard gas simulants using a pyrene-based metal–organic framework photocatalyst. Beilstein Journal of Nanotechnology. [Link]
-
Atilgan, A., et al. (2019). Air oxidation of sulfur mustard gas simulants using a pyrene-based metal–organic framework photocatalyst. PMC. [Link]
-
Garrisi, A. (2023). DECONTAMINATION: AN ENABLING CAPABILITY FOR CHEMICAL WARFARE AGENTS RISK MITIGATION. CNR-IRIS. [Link]
-
Mihailciuc, C., et al. (2021). Reactive Organic Suspensions Comprising ZnO, TiO2, and Zeolite Nanosized Adsorbents: Evaluation of Decontamination Efficiency on Soman and Sulfur Mustard. MDPI. [Link]
-
Yildirim, A., & Ozturk, E. (2024). Decontamination Solutions and Techniques for Chemical, Biological, Radiological and Nuclear (CBRN) Incidents. DergiPark. [Link]
- Wagner, G. W., & Bartram, P. W. (2005). Decontamination of chemical warfare agents using a reactive sorbent.
-
Committee on R&D Needs for Improving Civilian Medical Response to Chemical and Biological Terrorism Incidents. (1999). Decontamination. NCBI. [Link]
-
Zhang, S., et al. (2021). Photocatalytic detoxification of a sulfur mustard simulant using donor-enhanced porphyrin-based covalent-organic frameworks. Nanoscale. [Link]
-
Various Authors. (n.d.). sulphur mustard degradation: Topics. Science.gov. [Link]
-
Qi, X., et al. (2022). Decontamination of mustard sulfur and VX by sodium percarbonate complexed with 1-acetylguanidine as a novel activator. IWA Publishing. [Link]
-
Liu, Y., et al. (2023). Deposition of Silver Nanostructures on Covalent Organic Frameworks for Photocatalytic Degradation of Sulfur Mustard Simulants. ACS Applied Nano Materials. [Link]
-
Churakova, E., et al. (2024). Decontamination of Sulfur Mustard Simulants in Enzyme-containing Ionic Liquids. ChemRxiv. [Link]
-
Zhang, Y., et al. (2024). Research Progress in the Degradation of Chemical Warfare Agent Simulants Using Metal–Organic Frameworks. MDPI. [Link]
-
Qi, X., et al. (2022). Decontamination of mustard sulfur and VX by sodium percarbonate complexed with 1-acetylguanidine as a novel activator. ResearchGate. [Link]
-
Kalita, P., et al. (2023). A critical review on emerging photoactive porous materials for sulfide oxidation and sulfur mustard decontamination. Green Chemistry. [Link]
-
Garland, Z., et al. (2017). Chemical warfare agent simulants for human volunteer trials of emergency decontamination: A systematic review. PMC. [Link]
-
Mindel, V., et al. (2014). Decontamination of adsorbed chemical warfare agents on activated carbon using hydrogen peroxide solutions. PubMed. [Link]
-
Thukral, P., et al. (2025). Chemical footprints of sulfur mustard: GC-MS profiling of methylated degradation products. European Journal of Mass Spectrometry. [Link]
- Tadmor, J. (2004). Reactive decontamination formulation.
-
James, T., et al. (2021). Identification of Novel Simulants for Toxic Industrial Chemicals and Chemical Warfare Agents for Human Decontamination Studies: A Systematic Review and Categorisation of Physicochemical Characteristics. IDEAS/RePEc. [Link]
-
Perkins, J., & Ferrer, C. (2009). Screening hydrolysis products of sulfur mustard agents by high-performance liquid chromatography with inductively coupled plasma mass spectrometry detection. PubMed. [Link]
-
Zawadzki, A., & Parsons, S. (2004). 2-chloroethyl ethyl sulfide: a mustard gas analogue. University of Edinburgh Research Explorer. [Link]
-
Oudejans, L., et al. (2023). Persistence and decontamination efficacy data of select chemical warfare agent simulants. U.S. EPA, Office of Research and Development. [Link]
-
Bedia, O., et al. (2024). Chemical warfare agents: Structure, properties, decontamination (part 1). V. N. Karazin Kharkiv National University Bulletin. “Chemistry” Series. [Link]
-
Subcommittee on Guidelines for Military Field Drinking-Water Quality. (1995). Appendix B. NCBI. [Link]
-
U.S. Army Test and Evaluation Command. (2014). Chemical Decontaminant Testing. DTIC. [Link]
-
Sigma-Aldrich. (n.d.). 2-Chloroethyl phenyl sulfide. SLS - Lab Supplies. [Link]
-
James, T., et al. (2021). Identification of novel simulants for toxic industrial chemicals and chemical warfare agents for human decontamination stud. Semantic Scholar. [Link]
-
Headquarters, Department of the Army. (n.d.). Medical Aspects of Chemical and Biological Warfare, Chapter 15, Decontamination. Borden Institute. [Link]
-
Tewari-Singh, N., et al. (2012). Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
D'Agostino, P. A., & Provost, L. R. (1982). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. DTIC. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Chloroethyl-2-chloropropyl sulfide. Cheméo. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. env.go.jp. [Link]
-
Gunder, B. (2021). Scavenger Hunt: The Search for Sulfur Mustard-Neutralizing Compound in 2-Chloroethyl Ethyl Sulfide (CEES). Open PRAIRIE - South Dakota State University. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloroethyl-2-chloropropyl sulfide. PubChem. [Link]
-
Grabka, M., et al. (2022). Sulfur mustard (HD) and its simulants: 2-chloroethyl ethyl sulfide... ResearchGate. [Link]
-
Miyata, T. (n.d.). Decontamination of chemical and biological warfare agents. J-STAGE. [Link]
-
NIST. (n.d.). 2-Chloroethyl ethyl sulfide. NIST WebBook. [Link]
-
RSC Publishing. (n.d.). Analytical Methods. RSC Publishing. [Link]
Sources
- 1. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 3. iris.cnr.it [iris.cnr.it]
- 4. pharm.or.jp [pharm.or.jp]
- 5. Chemical warfare agent simulants for human volunteer trials of emergency decontamination: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US6852903B1 - Decontamination of chemical warfare agents using a reactive sorbent - Google Patents [patents.google.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Comparison of Selected Methods for Individual Decontamination of Chemical Warfare Agents | MDPI [mdpi.com]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 13. mdpi.com [mdpi.com]
- 14. Decontamination - Strategies to Protect the Health of Deployed U.S. Forces - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Decontamination of adsorbed chemical warfare agents on activated carbon using hydrogen peroxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient visible-light-driven photocatalytic detoxification of a sulfur mustard simulant in air using rose bengal-functionalized MOFs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. d-nb.info [d-nb.info]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. sulphur mustard degradation: Topics by Science.gov [science.gov]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. Air oxidation of sulfur mustard gas simulants using a pyrene-based metal–organic framework photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
